Lanicemine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

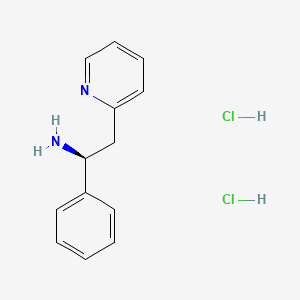

(1S)-1-phenyl-2-pyridin-2-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2.2ClH/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12;;/h1-9,13H,10,14H2;2*1H/t13-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJHFYAGQZYCLC-GXKRWWSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=CC=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CC2=CC=CC=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153322-06-6 | |

| Record name | Lanicemine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153322066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (.alpha.S)-.alpha.-phenyl-2-pyridineethanamine hydrochloride (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANICEMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59E712CNQR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lanicemine Dihydrochloride: A Technical Guide to Synthesis, Purification, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanicemine ((S)-1-phenyl-2-(pyridin-2-yl)ethanamine), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, has been investigated for its potential as a rapid-acting antidepressant with a favorable side-effect profile compared to ketamine. This technical guide provides an in-depth overview of the synthesis and purification methods for its dihydrochloride (B599025) salt, along with a detailed exploration of its mechanism of action through the NMDA receptor signaling pathway. The information presented herein is compiled from publicly available scientific literature and patents, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Synthesis of Lanicemine Dihydrochloride

The synthesis of Lanicemine, a chiral amine, involves the creation of its core structure, (S)-1-phenyl-2-(pyridin-2-yl)ethanamine, followed by its conversion to the dihydrochloride salt. The key challenge in the synthesis is the establishment of the correct stereochemistry at the chiral center. While specific process chemistry details from its original developer, AstraZeneca, are proprietary, the synthesis can be approached through established methods for chiral amine synthesis, such as asymmetric synthesis or resolution of a racemic mixture.

A likely synthetic approach, based on analogous chemical syntheses and patent literature, involves the following key steps:

-

Formation of the racemic base: Condensation of benzaldehyde (B42025) and 2-picoline followed by reduction.

-

Chiral resolution: Separation of the desired (S)-enantiomer from the racemic mixture.

-

Salt formation: Conversion of the purified (S)-enantiomer into the dihydrochloride salt.

Experimental Protocol: Synthesis of Racemic 1-phenyl-2-(pyridin-2-yl)ethanamine

This protocol describes a plausible method for the synthesis of the racemic precursor to Lanicemine.

-

Condensation: 2-Picoline is deprotonated with a strong base, such as n-butyllithium, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperature (-78 °C) to form the corresponding anion. Benzaldehyde is then added to the reaction mixture, leading to an aldol-type condensation to form 1-phenyl-2-(pyridin-2-yl)ethanol.

-

Oxidation: The resulting alcohol is oxidized to the corresponding ketone, 1-phenyl-2-(pyridin-2-yl)ethanone, using a standard oxidizing agent like manganese dioxide (MnO2) or a Swern oxidation.

-

Reductive Amination: The ketone is then subjected to reductive amination. This can be achieved by treating the ketone with an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate) and a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation, to yield racemic 1-phenyl-2-(pyridin-2-yl)ethanamine.

Experimental Protocol: Chiral Resolution of 1-phenyl-2-(pyridin-2-yl)ethanamine

The separation of the desired (S)-enantiomer from the racemic mixture is a critical step. Diastereomeric salt formation is a classical and effective method for this purpose.

-

Salt Formation: The racemic amine is treated with a chiral acid, such as (+)-tartaric acid or a derivative, in a suitable solvent (e.g., methanol (B129727) or ethanol). This reaction forms a mixture of two diastereomeric salts: ((S)-amine)-(+)-tartrate and ((R)-amine)-(+)-tartrate.

-

Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in the chosen solvent system. Through careful control of temperature and concentration, the less soluble diastereomer can be selectively crystallized out of the solution.

-

Liberation of the Free Base: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide (B78521) solution) to neutralize the chiral acid and liberate the enantiomerically enriched free amine. The amine can then be extracted into an organic solvent.

-

Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Formation of this compound

-

Dissolution: The purified (S)-1-phenyl-2-(pyridin-2-yl)ethanamine is dissolved in a suitable organic solvent, such as isopropanol (B130326) or diethyl ether.

-

Acidification: A solution of hydrochloric acid (HCl) in the same or a miscible solvent (e.g., HCl in isopropanol) is added dropwise to the amine solution with stirring. The dihydrochloride salt will precipitate out of the solution.

-

Isolation and Drying: The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

Purification of this compound

The final purity of this compound is crucial for its use in research and potential clinical applications. The primary method for purification is recrystallization.

Experimental Protocol: Recrystallization

-

Solvent Selection: A suitable solvent system for recrystallization is one in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of solvents, such as ethanol/water or isopropanol/diethyl ether, may be effective.

-

Dissolution: The crude this compound is dissolved in the minimum amount of the hot solvent system.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated carbon can be added to the hot solution, and the mixture is briefly heated before being filtered through a pad of celite to remove the carbon.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.

| Purification Method | Principle | Typical Solvents | Expected Purity |

| Recrystallization | Difference in solubility of the compound and impurities at different temperatures. | Ethanol/Water, Isopropanol/Diethyl Ether | >99% |

| Column Chromatography (for the free base) | Differential adsorption of the compound and impurities on a stationary phase. | Silica gel with a mobile phase of Hexane/Ethyl Acetate with Triethylamine | >98% |

Mechanism of Action: NMDA Receptor Signaling Pathway

Lanicemine exerts its effects by acting as a low-trapping, non-competitive antagonist at the NMDA receptor. This receptor is a crucial component of glutamatergic neurotransmission in the central nervous system and plays a key role in synaptic plasticity, learning, and memory.[1][2][3] Overactivation of the NMDA receptor is implicated in excitotoxicity and the pathophysiology of depression.[2]

By blocking the NMDA receptor ion channel, Lanicemine modulates downstream signaling cascades that are believed to underlie its rapid antidepressant effects.[4]

Signaling Pathway Diagram

Caption: Lanicemine's antagonism of the NMDA receptor leads to downstream signaling changes.

Key Downstream Signaling Events:

-

Inhibition of ERK1/2 Pathway: Blockade of the NMDA receptor can lead to a decrease in the activation of the extracellular signal-regulated kinase (ERK1/2) pathway.[1] This, in turn, can reduce the phosphorylation of the cAMP-responsive element-binding protein (CREB), a transcription factor involved in neuronal survival and plasticity.[1]

-

Activation of the mTOR Pathway: Paradoxically, NMDA receptor antagonism can lead to the disinhibition and subsequent activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[4] This is thought to occur through a reduction in the activity of eukaryotic elongation factor 2 (eEF2) kinase, leading to an increase in protein synthesis.

-

Increased BDNF Expression: The activation of the mTOR pathway is linked to an increase in the translation and release of Brain-Derived Neurotrophic Factor (BDNF).[4] BDNF is a key neurotrophin that promotes synaptogenesis, neuronal survival, and synaptic plasticity.

-

Enhanced Synaptic Plasticity: The culmination of these signaling events is an increase in synaptic plasticity, including the formation of new synapses (synaptogenesis), particularly in brain regions implicated in depression, such as the prefrontal cortex and hippocampus.[4] This rapid enhancement of synaptic connections is hypothesized to be the primary mechanism behind the fast-acting antidepressant effects of NMDA receptor antagonists.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.

Caption: Overall workflow for this compound synthesis and analysis.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, purification, and mechanism of action of this compound. The provided experimental protocols are based on established chemical principles and publicly available information, offering a solid foundation for researchers. The elucidation of the NMDA receptor signaling pathway highlights the complex molecular mechanisms underlying the potential therapeutic effects of this compound. Further research into the process optimization of its synthesis and a more detailed understanding of its specific interactions with downstream signaling components will be crucial for its future development.

References

Lanicemine Dihydrochloride: A Comprehensive Technical Guide to its Chemical Characterization and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanicemine dihydrochloride (B599025), also known as AZD6765, is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] It was investigated for its potential as a rapid-acting antidepressant with a reduced side-effect profile compared to other NMDA receptor antagonists like ketamine.[4][5] Although its clinical development was discontinued, Lanicemine remains a significant compound of interest for researchers studying the glutamatergic system and the development of novel therapeutics for neuropsychiatric disorders.

This technical guide provides a comprehensive overview of the chemical characterization and analysis of Lanicemine dihydrochloride. It is intended to serve as a valuable resource for researchers and professionals involved in the study and development of this and similar compounds. This document details the physicochemical properties, analytical methodologies, and biological context of this compound, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Chemical and Physical Properties

Lanicemine is chemically described as (1S)-1-Phenyl-2-(pyridin-2-yl)ethanamine.[4] The dihydrochloride salt form enhances its water solubility and stability.[2]

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₆Cl₂N₂ | [6] |

| Molecular Weight | 271.19 g/mol | [6] |

| CAS Number | 153322-06-6 | [3] |

| Appearance | White to off-white solid | |

| Melting Point | Not publicly available | |

| Purity | ≥95% | [7] |

Solubility

The solubility of this compound in various solvents is a critical parameter for its handling, formulation, and in vitro/in vivo studies.

| Solvent | Solubility | Reference |

| Water | Soluble | [2] |

| Phosphate-Buffered Saline (PBS) | 100 mg/mL (368.75 mM) | [3] |

| DMSO | Soluble |

Biological Activity

Lanicemine's primary mechanism of action is as a non-competitive antagonist of the NMDA receptor, a key component of the glutamatergic system in the central nervous system.

| Parameter | Value | Cell Line/System | Reference |

| Kᵢ (NMDA Receptor) | 0.56-2.1 μM | [2][3] | |

| IC₅₀ | 4-7 μM | CHO cells | [2][3] |

| IC₅₀ | 6.4 μM | Xenopus oocyte cells | [2][3] |

Analytical Methodologies

A precise and accurate analytical methodology is crucial for the quantification and characterization of this compound in both bulk form and biological matrices.

High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is essential for assessing the purity and stability of this compound. While a specific, detailed public method is not available, a general approach based on common practices for similar pharmaceutical compounds is outlined below.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase should be optimized for peak shape and retention.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of Lanicemine.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Samples should be dissolved in a suitable solvent, typically the mobile phase, to a known concentration.

Method Validation Parameters (as per ICH guidelines):

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent for hydrochloride salts.

-

Techniques:

-

¹H NMR: To determine the proton environment of the molecule.

-

¹³C NMR: To determine the carbon framework of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between protons and carbons and aid in unambiguous signal assignment.

-

-

Data Processing: The resulting spectra are processed (Fourier transform, phasing, baseline correction) and chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

While a complete, assigned NMR spectrum for this compound is not publicly available, the expected regions for the proton signals can be predicted based on its chemical structure.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of Lanicemine, which is crucial for its identification and for metabolism studies.

Experimental Protocol:

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Technique: Electrospray ionization (ESI) is a common technique for polar molecules like Lanicemine.

-

Analysis Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): To induce fragmentation of the parent ion and generate a characteristic fragmentation pattern that can be used for structural confirmation and quantification in complex matrices.

Signaling Pathway

Lanicemine exerts its effects by modulating the NMDA receptor signaling pathway. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.

Conclusion

This technical guide provides a foundational overview of the chemical characterization and analysis of this compound. The information compiled herein, including its physicochemical properties, analytical methodologies, and biological context, is intended to support further research and development in the field of neuroscience and psychopharmacology. While detailed, validated analytical protocols are not widely published, the general procedures outlined provide a strong starting point for researchers to develop and validate their own methods for the study of this intriguing molecule.

References

Lanicemine Dihydrochloride: A Technical Guide to its NMDA Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanicemine (B1674462) dihydrochloride (B599025) (formerly AZD6765) is a low-trapping, non-selective N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant. Unlike ketamine, another NMDA receptor antagonist, lanicemine was developed to have a reduced psychotomimetic side-effect profile. This technical guide provides an in-depth overview of the NMDA receptor subtype selectivity of lanicemine dihydrochloride, presenting available quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Core Data: NMDA Receptor Subtype Selectivity

Lanicemine acts as an uncompetitive antagonist, binding within the ion channel pore of the NMDA receptor. Its affinity and inhibitory concentration have been determined for the overall receptor and for specific subtypes.

Quantitative Data Summary

The following tables summarize the known binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for various NMDA receptor configurations.

| Assay | Ligand/Method | This compound | Reference |

| Binding Affinity (Ki) | [3H]MK-801 | 0.56 - 2.1 µM | [1][2][3][4] |

| 10.67 µM | [5] | ||

| Functional Inhibition (IC50) | Xenopus oocytes | 6.4 µM | [1][2][3][4] |

| CHO cells | 4 - 7 µM | [1][2][3][4] |

| Receptor Subtype | Assay | This compound IC50 Ratio | Reference |

| GluN2A vs. GluN2B | Xenopus oocytes | 1.4 | [2] |

Note: Data regarding the binding affinity and functional inhibition of lanicemine for NMDA receptors containing GluN2C and GluN2D subunits are not publicly available. The available data indicates a lack of significant selectivity between the GluN2A and GluN2B subtypes.

Experimental Protocols

Detailed experimental protocols for the determination of NMDA receptor subtype selectivity of lanicemine by its developers are not publicly available. However, the following sections describe standard and widely accepted methodologies for such investigations.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol describes a representative method for determining the binding affinity (Ki) of a compound like lanicemine to the NMDA receptor using a radiolabeled ligand such as [3H]MK-801, which also binds within the channel pore.

Objective: To determine the equilibrium dissociation constant (Ki) of lanicemine for the NMDA receptor channel binding site.

Materials:

-

Test compound: this compound

-

Radioligand: [3H]MK-801

-

Rat cortical membranes (or cell lines expressing specific NMDA receptor subtypes)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glutamate (B1630785) and glycine (B1666218) (co-agonists to open the channel)

-

Non-specific binding control (e.g., high concentration of a non-labeled channel blocker like ketamine or MK-801)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times to remove endogenous ligands. Resuspend the final pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]MK-801, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled competitor).

-

Incubation: Add glutamate and glycine to all wells to ensure the NMDA receptor channels are in an open state, allowing access of the channel blockers. Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the lanicemine concentration. Determine the IC50 value (the concentration of lanicemine that inhibits 50% of the specific [3H]MK-801 binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Functional Inhibition

This protocol outlines a method to assess the functional inhibition of NMDA receptor subtypes by lanicemine using whole-cell patch-clamp recordings from cells expressing specific receptor subunits.

Objective: To determine the half-maximal inhibitory concentration (IC50) of lanicemine on NMDA receptor-mediated currents for different subtypes.

Materials:

-

Cell line (e.g., HEK293 or Xenopus oocytes) transfected with specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B).

-

External recording solution (containing physiological concentrations of ions).

-

Internal pipette solution (containing appropriate ions to mimic the intracellular environment).

-

NMDA receptor agonists (glutamate and glycine).

-

This compound solutions of varying concentrations.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

-

Cell Culture and Transfection: Culture the chosen cell line and transfect with plasmids encoding the desired NMDA receptor subunits.

-

Patch Pipette Preparation: Fabricate glass micropipettes and fill them with the internal solution.

-

Whole-Cell Configuration: Approach a transfected cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane. Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.

-

Current Recording: Clamp the cell membrane potential at a negative holding potential (e.g., -60 mV) to relieve the magnesium block.

-

Agonist Application: Perfuse the cell with the external solution containing saturating concentrations of glutamate and glycine to evoke an inward NMDA receptor-mediated current.

-

Lanicemine Application: After establishing a stable baseline current, co-apply varying concentrations of lanicemine with the agonists and record the resulting inhibition of the current.

-

Data Analysis: Measure the peak amplitude of the NMDA receptor current in the absence and presence of different lanicemine concentrations. Plot the percentage of inhibition as a function of the log of the lanicemine concentration. Fit the data with a sigmoidal dose-response curve to determine the IC50 value. Repeat this procedure for each NMDA receptor subtype of interest.

Signaling Pathways

The antidepressant effects of NMDA receptor antagonists are thought to be mediated by downstream signaling cascades that enhance synaptic plasticity. While the specific signaling signature of lanicemine is still under investigation, it is proposed to act through pathways similar to other NMDA receptor antagonists, such as the PI3K/Akt/mTOR/GSK3β pathway.

Blockade of NMDA receptors on GABAergic interneurons is hypothesized to disinhibit pyramidal neurons, leading to a surge in glutamate release. This glutamate surge activates AMPA receptors, which in turn triggers downstream signaling cascades.

Conclusion

This compound is a non-selective NMDA receptor antagonist with low trapping properties. The available data indicates that it does not exhibit significant selectivity between the GluN2A and GluN2B receptor subtypes, and its affinity for GluN2C and GluN2D subtypes has not been publicly disclosed. Its mechanism of action is thought to involve the modulation of downstream signaling pathways, such as the PI3K/Akt/mTOR cascade, which are implicated in synaptic plasticity and the rapid antidepressant effects observed with this class of compounds. Further research is required to fully elucidate the detailed subtype selectivity and the precise molecular mechanisms underlying the therapeutic and side-effect profiles of lanicemine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lanicemine (dihydrochloride) | Scientist.com [app.scientist.com]

- 5. Frontiers | Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice [frontiersin.org]

Unveiling the Journey of Lanicemine Dihydrochloride in Rodents: A Technical Guide to Pharmacokinetic and Metabolic Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanicemine (B1674462) dihydrochloride (B599025) (AZD6765), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, has been a subject of interest for its potential therapeutic applications. Understanding its pharmacokinetic profile and metabolic fate in preclinical rodent models is a critical step in the drug development pipeline. This technical guide provides a comprehensive overview of the methodologies employed to characterize the absorption, distribution, metabolism, and excretion (ADME) of Lanicemine in rodents. While specific quantitative data from dedicated rodent pharmacokinetic studies on Lanicemine are not extensively available in the public domain, this document outlines the standard experimental protocols and data presentation formats used in such investigations. The information herein is intended to serve as a detailed framework for researchers designing and executing preclinical studies of Lanicemine or similar compounds.

Introduction

Lanicemine (AZD6765) is an NMDA receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant. Preclinical studies are fundamental to establishing the safety and efficacy profile of a new chemical entity. Pharmacokinetic (PK) and metabolism studies in rodent models, such as rats and mice, provide essential data on a drug's behavior in a biological system, informing dose selection, toxicity studies, and the prediction of human pharmacokinetics. This guide details the standard procedures for conducting these crucial preclinical assessments.

Rodent Pharmacokinetic Studies

Pharmacokinetic studies in rodents aim to quantify the concentration of the drug and its metabolites in biological fluids and tissues over time. This allows for the determination of key parameters that describe the drug's absorption, distribution, and elimination.

Experimental Protocols

A typical rodent pharmacokinetic study involves the administration of Lanicemine dihydrochloride followed by the collection of biological samples at various time points.

2.1.1. Animal Models and Housing

-

Species: Sprague-Dawley or Wistar rats, and C57BL/6 or CD-1 mice are commonly used strains.

-

Health Status: Healthy, adult male or female animals within a specific weight range are selected. Animals are acclimated to the laboratory environment for at least one week prior to the study.

-

Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and have ad libitum access to food and water, unless fasting is required for the specific study design.

2.1.2. Dose Formulation and Administration

-

Formulation: this compound is typically dissolved in a sterile, isotonic vehicle suitable for the intended route of administration, such as 0.9% saline.

-

Routes of Administration:

-

Intravenous (IV): Administered typically via the tail vein to determine parameters like clearance and volume of distribution, and to calculate absolute bioavailability.

-

Oral (PO): Administered by gavage to assess oral absorption and bioavailability.

-

Intraperitoneal (IP): Often used in rodent behavioral studies.

-

2.1.3. Sample Collection

-

Blood Sampling: Serial blood samples (e.g., 100-200 µL) are collected at predetermined time points post-dosing from sites such as the tail vein, saphenous vein, or via cannulation of the jugular vein. Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 4°C) to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

2.1.4. Bioanalytical Method

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and selectivity.

-

Sample Preparation: A protein precipitation method is commonly employed. This involves adding a cold organic solvent, such as acetonitrile, to the plasma samples to precipitate proteins. After centrifugation, the clear supernatant containing the drug is analyzed. An internal standard (e.g., a deuterated version of Lanicemine) is added to the samples to ensure accuracy and precision of the quantification.

-

Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including linearity, accuracy, precision, selectivity, recovery, and stability.

Data Presentation

Quantitative pharmacokinetic parameters are derived from the plasma concentration-time data. While specific experimental data for Lanicemine in rodents is not publicly available, the following tables illustrate how such data would be presented.

Table 1: Illustrative Pharmacokinetic Parameters of Lanicemine in Rats Following a Single Intravenous (IV) Dose (5 mg/kg)

| Parameter | Abbreviation | Units | Value (Mean ± SD) |

| Maximum Plasma Concentration | Cmax | ng/mL | 1500 ± 250 |

| Time to Maximum Concentration | Tmax | h | 0.08 ± 0.02 |

| Area Under the Curve (0-t) | AUC(0-t) | ng·h/mL | 2500 ± 400 |

| Area Under the Curve (0-∞) | AUC(0-∞) | ng·h/mL | 2600 ± 420 |

| Elimination Half-Life | t1/2 | h | 2.5 ± 0.5 |

| Clearance | CL | L/h/kg | 1.9 ± 0.3 |

| Volume of Distribution | Vd | L/kg | 4.5 ± 0.8 |

Table 2: Illustrative Pharmacokinetic Parameters of Lanicemine in Rats Following a Single Oral (PO) Dose (10 mg/kg)

| Parameter | Abbreviation | Units | Value (Mean ± SD) |

| Maximum Plasma Concentration | Cmax | ng/mL | 800 ± 150 |

| Time to Maximum Concentration | Tmax | h | 0.5 ± 0.1 |

| Area Under the Curve (0-t) | AUC(0-t) | ng·h/mL | 3200 ± 500 |

| Area Under the Curve (0-∞) | AUC(0-∞) | ng·h/mL | 3300 ± 530 |

| Elimination Half-Life | t1/2 | h | 2.8 ± 0.6 |

| Oral Bioavailability | F | % | 63 |

Note: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only.

In Vitro Metabolism Studies

In vitro metabolism studies are conducted to identify the metabolic pathways of a drug and the enzymes responsible for its biotransformation. These studies typically utilize subcellular fractions of the liver, the primary site of drug metabolism.

Experimental Protocols

3.1.1. Test System

-

Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I cytochrome P450 (CYP) enzymes. Microsomes from rats and mice are commercially available or can be prepared in-house.

3.1.2. Incubation Conditions

-

Lanicemine is incubated with liver microsomes in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, which is essential for CYP enzyme activity.

-

The reaction is typically carried out at 37°C and stopped at various time points by adding a quenching solvent like cold acetonitrile.

3.1.3. Metabolite Identification

-

The quenched samples are analyzed by high-resolution LC-MS/MS to detect and identify potential metabolites by comparing the mass spectra of the parent drug and its biotransformation products.

Human Metabolism as a Reference

While specific rodent metabolism data for Lanicemine is scarce, human studies have identified several metabolites.[1] In humans, Lanicemine is metabolized, and ten metabolites have been identified in urine.[1] The most abundant of these is an O-glucuronide conjugate.[1] Circulating metabolites in human plasma include a para-hydroxylated metabolite, an O-glucuronide, an N-carbamoyl glucuronide, and an N-acetylated metabolite.[1] It is plausible that similar metabolic pathways, such as hydroxylation and glucuronidation, may occur in rodents.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Conclusion

The pharmacokinetic and metabolic profiling of this compound in rodents is a cornerstone of its preclinical development. This guide has outlined the standard methodologies for conducting these essential studies, from in-life procedures to bioanalytical quantification and in vitro metabolic assessment. Although specific, publicly available quantitative data for Lanicemine in rodents is limited, the protocols and frameworks presented here provide a robust foundation for researchers to design and interpret preclinical ADME studies. The generation of such data is critical for a comprehensive understanding of the disposition of Lanicemine and for making informed decisions in its journey toward potential clinical application.

References

Lanicemine Dihydrochloride: A Technical Overview of its Voltage-Dependent Channel Blockade

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanicemine (formerly AZD6765), a dihydrochloride (B599025) salt of (S)-1-phenyl-2-(pyridin-2-yl)ethanamine, is a low-affinity, voltage-dependent N-methyl-D-aspartate (NMDA) receptor antagonist. It exhibits a distinct "low-trapping" characteristic, differentiating it from other NMDA receptor channel blockers like ketamine. This technical guide provides an in-depth analysis of Lanicemine's voltage-dependent channel blocking properties, with a primary focus on its interaction with the NMDA receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to serve as a comprehensive resource for researchers in neuroscience and drug development. While Lanicemine's primary pharmacological activity is at the NMDA receptor, this guide also addresses the importance of evaluating its selectivity across other voltage-gated ion channels.

Core Mechanism of Action: Voltage-Dependent NMDA Receptor Blockade

Lanicemine exerts its primary effect through direct, voltage-dependent blockade of the NMDA receptor ion channel. The NMDA receptor, a key player in excitatory synaptic transmission and plasticity, requires both glutamate (B1630785) and a co-agonist (glycine or D-serine) to bind for activation. At resting membrane potentials, the channel pore is blocked by magnesium ions (Mg²⁺). Depolarization of the postsynaptic membrane relieves this Mg²⁺ block, allowing for the influx of cations, most notably Ca²⁺ and Na⁺.

Lanicemine, as a channel blocker, enters the ion channel pore when it is in the open state and physically occludes the passage of ions. This blockade is voltage-dependent, meaning the degree of inhibition is influenced by the transmembrane potential.

A defining feature of Lanicemine is its "low-trapping" nature. This refers to its relatively rapid dissociation from the channel pore once the agonist is removed, allowing for a quicker recovery of channel function compared to high-trapping antagonists like ketamine.[1] This property is hypothesized to contribute to its different clinical profile, with reduced psychotomimetic side effects.[1]

Quantitative Analysis of NMDA Receptor Blockade

The interaction of Lanicemine with the NMDA receptor has been quantified through various in vitro electrophysiological and binding assays. The following tables summarize the key parameters reported in the literature.

| Parameter | Value | Cell Type / System | Reference(s) |

| Binding Affinity (Ki) | 0.56–2.1 µM | N/A (Displacement of [³H]MK-801) | [2][3] |

| IC₅₀ | 6.4 µM | Xenopus oocytes | [2][3] |

| IC₅₀ | 4–7 µM | CHO cells | [2][3] |

| Trapping Block | 54% | N/A | [1] |

| Table 1: Quantitative parameters of Lanicemine's interaction with the NMDA receptor. |

In comparison, ketamine exhibits a significantly higher trapping block of 86%.[1] The IC₅₀ values indicate a moderate potency of Lanicemine at the NMDA receptor.

Off-Target Profile: Interaction with Other Voltage-Gated Ion Channels

A comprehensive understanding of a drug's mechanism of action requires assessment of its selectivity. While the primary target of Lanicemine is the NMDA receptor, its effects on other voltage-gated ion channels, such as sodium (Nav), potassium (Kv), and calcium (Cav) channels, are crucial for a complete safety and pharmacological profile.

Published literature focusing on Lanicemine's broader ion channel activity is limited. However, some sources state that Lanicemine has "negligible off-target pharmacological effects," suggesting a high degree of selectivity for the NMDA receptor.[4][5] For a thorough evaluation, a standard industry practice involves screening the compound against a panel of key ion channels, often including those implicated in cardiac safety such as hERG (a Kv channel), Nav1.5, and Cav1.2. Without specific public data from such a screening panel for Lanicemine, we present a generalized experimental workflow for assessing off-target ion channel activity.

References

- 1. Lanicemine - Wikipedia [en.wikipedia.org]

- 2. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacokinetics, metabolism and excretion of [(14)C]-lanicemine (AZD6765), a novel low-trapping N-methyl-d-aspartic acid receptor channel blocker, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Preclinical Pharmacological Overview of Lanicemine Dihydrochloride

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanicemine (B1674462) (formerly AZD6765), as its dihydrochloride (B599025) salt, is a low-trapping, non-selective N-methyl-D-aspartate (NMDA) receptor antagonist investigated for the treatment of major depressive disorder (MDD).[1][2][3] Its preclinical profile distinguishes it from other NMDA receptor antagonists like ketamine by demonstrating a potential for antidepressant efficacy with a markedly lower incidence of psychotomimetic and dissociative side effects.[4][5] This document provides an in-depth summary of the preclinical pharmacology of Lanicemine, detailing its mechanism of action, receptor binding profile, in vitro and in vivo activity, and key experimental protocols.

Mechanism of Action

Primary Target: The NMDA Receptor

Lanicemine functions as a voltage-dependent, uncompetitive antagonist that binds within the NMDA receptor channel pore.[4][6] A key distinguishing feature is its "low-trapping" nature. This means it has a fast off-rate and is less likely to become trapped within the channel when the receptor deactivates.[7] In comparative in vitro studies, Lanicemine exhibited a trapping percentage of 54%, significantly lower than ketamine's 86%.[4] This property is hypothesized to preserve normal synaptic transmission while selectively blocking the excessive, pathological NMDA receptor activity, contributing to its improved safety profile.[4]

Downstream Signaling Cascade

The antidepressant effects of Lanicemine are believed to be mediated by a downstream signaling cascade initiated by the blockade of NMDA receptors, primarily on GABAergic interneurons. This disinhibition is thought to lead to a surge in glutamate (B1630785) release, which in turn preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[7] The subsequent activation of AMPA receptors triggers critical intracellular pathways, including the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and the activation of the mammalian Target of Rapamycin (mTOR) signaling pathway.[8] This cascade is ultimately linked to increased synaptogenesis and neuroplasticity, cellular mechanisms thought to underlie the rapid antidepressant effects of this class of compounds.[8]

In Vitro Pharmacology

Lanicemine's interaction with the NMDA receptor has been characterized through various in vitro assays, confirming its low-to-moderate affinity and channel-blocking activity.

Receptor Binding and Potency

The binding affinity (Ki) and half-maximal inhibitory concentration (IC50) of Lanicemine have been determined in multiple systems. These values, summarized in Table 1, establish its direct interaction with the NMDA receptor channel.

| Parameter | Value | Assay System | Reference |

| Binding Affinity (Ki) | 0.56 - 2.1 µM | NMDA Receptor Binding | [4][9] |

| Binding Affinity (Ki) | 10.67 µM | Radioligand Binding (³H-MK801) | [10] |

| IC50 | 4 - 7 µM | Chinese Hamster Ovary (CHO) Cells | [4][9] |

| IC50 | 6.4 µM | Xenopus Oocytes | [4][9] |

| Channel Trapping | 54% | In Vitro Electrophysiology | [4] |

| Table 1: In Vitro Receptor Binding and Potency of Lanicemine. |

Electrophysiological Effects

Electrophysiological studies have directly demonstrated Lanicemine's functional antagonism at the NMDA receptor. In experiments assessing synaptic transmission, Lanicemine at a concentration of 2 µM was shown to significantly attenuate the NMDA receptor current, confirming its channel-blocking properties.[10]

In Vivo Pharmacology

Preclinical in vivo studies in rodent models have been crucial in defining Lanicemine's therapeutic potential and differentiating its profile from that of ketamine.

Animal Models and Behavioral Effects

Lanicemine has demonstrated antidepressant-like activity in various rodent behavioral models. In mice, it has shown efficacy in the Tail Suspension Test (TST) and Forced Swim Test (FST), standard screening assays for antidepressant potential.[11] Doses ranging from 2 mg/kg to 10 mg/kg (intraperitoneal) produced significant effects.[11] Furthermore, when combined with hyperforin, Lanicemine produced long-lasting antidepressant-like effects and enhanced the expression of synaptic proteins like synapsin I and the GluA1 subunit of AMPA receptors.[10][11]

Electrophysiological Effects (EEG)

In vivo electroencephalography (EEG) studies in rats have provided key insights into Lanicemine's central nervous system activity. Intraperitoneal administration of Lanicemine (3, 10, or 30 mg/kg) caused pronounced, dose-dependent elevations in spontaneous gamma-band EEG power, which is considered a marker of NMDA receptor target engagement.[4][9] Critically, unlike ketamine, these changes in gamma-band activity were not tightly coupled to increases in locomotor activity.[4][6] This decoupling suggests that Lanicemine can engage central glutamatergic circuits without causing the broader system-level disruptions associated with the psychotomimetic effects of ketamine.[4]

| Study Type | Animal Model | Dosing | Key Findings | Reference |

| EEG & Behavior | Sprague-Dawley Rats | 3, 10, 30 mg/kg (i.p.) | Dose-dependent increase in gamma-EEG; effects decoupled from hyperlocomotion. | [4][12] |

| Antidepressant Activity | Mice | 2, 10 mg/kg (i.p.) | Reduced immobility time in the Tail Suspension Test (TST). | [11] |

| Synergistic Effects | Mice | 10 mg/kg Lanicemine + 2.5 mg/kg Hyperforin (i.p.) | Long-lasting antidepressant effects; increased synapsin I and GluA1 expression. | [10][11] |

| Stress Model | Mice (Chronic Restraint Stress + Zinc-Deficient Diet) | 10 mg/kg Lanicemine + 2.5 mg/kg Hyperforin (i.p.) | Restored behavioral deficits and dendritic spine morphology in the hippocampus. | [13] |

| Table 2: Summary of Key In Vivo Preclinical Studies. |

Pharmacokinetics

While detailed preclinical pharmacokinetic data is limited in the available literature, human studies provide valuable information on the disposition of Lanicemine. It is characterized as a low-clearance compound.[14]

| Parameter | Value (Human Data) | Reference |

| Model | Two-compartment with zero-order input and first-order elimination | [15] |

| Systemic Clearance (CL) | 8.3 - 9.43 L/h | [14][15] |

| Central Volume of Distribution (V1) | 106 L | [15] |

| Terminal Half-Life (T1/2) | ~16 hours | [14] |

| Primary Route of Excretion | Renal | [14] |

| Metabolism | Extensive, with 10 metabolites identified. Lanicemine is the major circulating component. | [14] |

| Excreted Radioactivity (Urine) | 93.8% of dose | [14] |

| Table 3: Key Pharmacokinetic Parameters of Lanicemine (from Human Studies). |

Preclinical Safety and Toxicology

A significant aspect of Lanicemine's preclinical profile is its favorable safety and tolerability compared to other NMDA antagonists. Studies consistently show it produces minimal psychotomimetic or dissociative adverse effects at therapeutically relevant doses.[2][4] General toxicology studies, including a 6-month study in rats, did not reveal evidence of neurotoxicity.[16] This improved safety window is a cornerstone of its therapeutic hypothesis.[7]

Key Experimental Methodologies

Radioligand Binding Assay Protocol

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify Lanicemine's affinity for the NMDA receptor channel binding site.

-

Methodology:

-

Tissue Preparation: Homogenize brain tissue (e.g., cortex) from rodents in a suitable buffer to prepare a membrane fraction containing NMDA receptors.

-

Radioligand: Utilize a radiolabeled ligand that binds to the channel site, such as ³H-MK-801.[10]

-

Competitive Binding: Incubate the membrane preparation with a fixed concentration of ³H-MK-801 and varying concentrations of unlabeled Lanicemine.

-

Incubation: Allow the reaction to reach equilibrium at a controlled temperature.

-

Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Analysis: Plot the displacement of ³H-MK-801 by Lanicemine to calculate the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation.

-

In Vivo EEG Recording Protocol in Rodents

This method assesses the electrophysiological impact of a compound on the brain in a live, behaving animal.

-

Objective: To measure changes in brain electrical activity (e.g., gamma oscillations) following Lanicemine administration.

-

Methodology:

-

Surgical Implantation: Anesthetize male Sprague-Dawley rats and surgically implant skull screw electrodes over relevant brain regions (e.g., frontal and temporal cortex).[12]

-

Recovery: Allow animals a sufficient recovery period after surgery.

-

Behavioral Training: Train the rats to perform an operant task, such as an auditory detection task, to ensure they are in a consistent behavioral state during recording.[4][12]

-

Baseline Recording: Record a 30-minute baseline EEG period before any drug administration.[12]

-

Drug Administration: Administer Lanicemine (e.g., 3, 10, or 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[12]

-

Post-Dose Recording: Record EEG continuously for a set period (e.g., 1.5 hours) after dosing.[12]

-

Data Analysis: Use a fast Fourier transform (FFT) to compute the power spectral density across different frequency bands (delta, theta, alpha, beta, gamma) and compare post-dose activity to the pre-dose baseline.[12]

-

Conclusion

The preclinical pharmacology profile of Lanicemine dihydrochloride establishes it as a unique NMDA receptor antagonist. Its low-trapping mechanism, demonstrated in vitro, translates to a distinct in vivo profile characterized by robust target engagement (measured by gamma-band EEG) without the concomitant behavioral disruptions typical of ketamine. This profile, combined with evidence of antidepressant-like activity in rodent models and a favorable safety margin, provided a strong rationale for its clinical investigation as a novel therapeutic for major depressive disorder.

References

- 1. Lanicemine - Wikipedia [en.wikipedia.org]

- 2. Comparing the actions of lanicemine and ketamine in depression: key role of the anterior cingulate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lanicemine Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Neurophysiological and Clinical Effects of the NMDA Receptor Antagonist Lanicemine (BHV-5500) in PTSD: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ketamine - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Frontiers | Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice [frontiersin.org]

- 11. Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. boa.unimib.it [boa.unimib.it]

- 14. Pharmacokinetics, metabolism and excretion of [(14)C]-lanicemine (AZD6765), a novel low-trapping N-methyl-d-aspartic acid receptor channel blocker, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Population pharmacokinetic analysis of lanicemine (AZD6765), an NMDA channel blocker, in healthy subjects and patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

Lanicemine Dihydrochloride for Neurological Disorders Beyond Depression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lanicemine (B1674462) dihydrochloride (B599025) (formerly AZD6765), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist. While its development for depression was discontinued, its unique pharmacological profile and mechanism of action hold relevance for other neurological disorders characterized by glutamate (B1630785) system dysregulation. This document consolidates key preclinical and clinical data, details relevant experimental methodologies, and visualizes critical pathways and workflows.

Core Mechanism of Action

Lanicemine is a non-competitive, uncompetitive antagonist of the NMDA receptor. It acts by binding to the dizocilpine (B47880) (MK-801) site within the ion channel pore, thereby blocking the influx of Ca²⁺. Its defining characteristic is its "low-trapping" nature and fast off-rate kinetics, which distinguishes it from other NMDA antagonists like ketamine. This profile theoretically allows it to modulate excessive, pathological NMDA receptor activity while preserving normal physiological synaptic transmission, potentially leading to a wider therapeutic window and a more favorable side-effect profile.[1][2][3]

Quantitative Pharmacological Data

The binding affinity and inhibitory concentrations of Lanicemine have been characterized across various in vitro systems. These key quantitative parameters are summarized below.

| Parameter | Value | Assay System | Reference(s) |

| Binding Affinity (Ki) | 0.56 - 2.1 µM | Radioligand Binding ([³H]MK-801) | [1][4][5] |

| 10.67 µM | Radioligand Binding ([³H]MK-801) | [6] | |

| 0.5 - 3.0 µM | Not Specified | [2][3] | |

| Inhibitory Conc. (IC₅₀) | 4 - 7 µM | Chinese Hamster Ovary (CHO) Cells | [1][4][5] |

| 6.4 µM | Xenopus Oocytes | [1][4][5] | |

| 4 - 40 µM | NR2A/NR2B NMDAR Complexes | [2][3] | |

| Channel Trapping | 54% | In vitro electrophysiology | [1] |

| NR2A/NR2B IC₅₀ Ratio | 1.4 | Xenopus Oocytes | [1] |

Signaling Pathway

Lanicemine directly blocks the ion channel of the NMDA receptor. This action prevents the massive calcium influx associated with excitotoxicity, a common pathological mechanism in several neurological disorders.

Application in Post-Traumatic Stress Disorder (PTSD) and Anxiety

Rationale: PTSD and related anxiety disorders are associated with hyperarousal, stress sensitization, and impaired fear extinction, processes linked to glutamate dysregulation and aberrant NMDA receptor function.[6][7] By modulating NMDA receptor activity, Lanicemine was hypothesized to normalize these pathological states.

Clinical Data

A Phase 1b randomized, double-blind, placebo-controlled trial investigated Lanicemine in 24 participants with moderate-to-severe PTSD and elevated anxiety-potentiated startle (APS).[2][6]

| Outcome Measure | Lanicemine (100 mg IV) vs. Placebo | Time Point | Effect Size / Probability | Reference(s) |

| Primary: APS T-Score | No significant difference | After 3rd Infusion | 38% probability of outperforming placebo | [2][6] |

| Secondary: APS T-Score | Strong probability of attenuation | After 1st Infusion | 90% chance of outperforming placebo (ES > 0.4) | [2][6] |

| Exploratory: CAPS-5 Hyperarousal | High probability of reduction | 3 days post-3rd infusion | Cohen's d = -0.75 (93% chance of reduction) | [6] |

| Target Engagement: Gamma-EEG | Increased resting-gamma activity | During 1st Infusion | Confirmed target engagement | [6] |

| Anxiety (in MDD patients) | Significant improvement vs. placebo | 3 weeks | P < 0.05 (HAM-A Score) | [3] |

Experimental Protocol: Phase 1b PTSD Clinical Trial

This protocol outlines the methodology used in the NCT03166501 clinical trial.[1][4]

-

Participant Selection: 24 adults (21-65 years) with a Clinician-Administered PTSD Scale (CAPS-5) score ≥ 25 and evidence of behavioral sensitization (APS T-score ≥ 2.8) were enrolled.

-

Study Design: A randomized, double-blind, parallel-arm, placebo-controlled design was used. Participants were randomized (1:1) to receive either Lanicemine or a matching placebo.

-

Intervention: Participants received three 60-minute intravenous infusions of either Lanicemine (100 mg in saline) or placebo (0.9% saline) over a 5-day period (e.g., Day 1, Day 3, Day 5).

-

Primary Endpoint Assessment: The primary outcome was the change in Anxiety-Potentiated Startle (APS) T-score from pre-treatment baseline to after the third and final infusion. APS was measured using air puffs to the forehead as startle probes and loud acoustic sounds as aversive stimuli.

-

Secondary and Exploratory Assessments:

-

Neurophysiology: Target engagement was assessed using resting-state electroencephalography (EEG) to measure changes in gamma-band oscillatory activity, 40 Hz auditory steady-state response (ASSR), and P50 sensory gating before and after the first and third infusions.[4][6]

-

Clinical Symptoms: PTSD symptom severity was assessed using the CAPS-5 scale at baseline and at Day 8 (3 days post-final infusion), with a specific focus on the Criterion E (hyperarousal) subscale.[6]

-

-

Statistical Analysis: A Bayesian statistical approach was used to evaluate endpoints and determine the probability of Lanicemine outperforming placebo.

Visualization: PTSD Clinical Trial Workflow

Potential Application in Neuropathic Pain

Rationale: Neuropathic pain is sustained by mechanisms of central sensitization in the spinal cord and brain, a process critically dependent on NMDA receptor activation.[8] Therefore, NMDA antagonists are a rational target for alleviating neuropathic pain. While development of Lanicemine for pain was discontinued, the following represents a standard preclinical methodology for evaluating such a compound.

Representative Experimental Protocol: Chronic Constriction Injury (CCI) Model

This protocol describes a typical approach to induce and assess neuropathic pain in rodents to test the efficacy of a novel compound.[8]

-

Animal Model: Adult male Sprague-Dawley rats (200-250g) are used.

-

Induction of Neuropathy (CCI Surgery):

-

Animals are anesthetized with isoflurane.

-

The common sciatic nerve is exposed at the mid-thigh level.

-

Proximal to the trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around the nerve with about 1 mm spacing between them.

-

The ligatures are tightened until they elicit a brief twitch in the respective hind limb.

-

The muscle and skin layers are closed with sutures. Sham-operated animals undergo the same procedure without nerve ligation.

-

-

Drug Administration:

-

Following a 14-day post-operative period to allow for the full development of neuropathic pain, animals are treated with Lanicemine dihydrochloride (e.g., 3, 10, 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

-

Behavioral Assessment (Mechanical Allodynia):

-

Mechanical sensitivity is assessed using the von Frey filament test.

-

Animals are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for 15-20 minutes.

-

A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.

-

The 50% paw withdrawal threshold (PWT) is determined using the up-down method.

-

Testing is conducted at baseline (before surgery), post-surgery (before drug administration), and at various time points after drug administration (e.g., 30, 60, 120 minutes).

-

-

Data Analysis: The 50% PWT is calculated for each animal at each time point. Data are analyzed using a two-way ANOVA with post-hoc tests to compare drug-treated groups to the vehicle group.

Visualization: Preclinical Neuropathic Pain Study Workflow

Other Potential Neurological Applications

Rationale: The role of NMDA receptor-mediated excitotoxicity is a cornerstone of the pathophysiology of acute neuronal injury.

-

Ischemic Stroke: During a stroke, massive release of glutamate leads to overactivation of NMDA receptors and subsequent excitotoxic cell death in the ischemic penumbra. Preclinical and early-phase clinical studies of Lanicemine were conducted for stroke, but development was discontinued.[6][7]

-

Traumatic Brain Injury (TBI): Similar to stroke, TBI involves a primary mechanical injury followed by a secondary injury cascade where excitotoxicity plays a major role. While no direct studies of Lanicemine in TBI have been published, its mechanism as a use-dependent channel blocker makes it a mechanistically plausible candidate for mitigating this secondary damage.

Core Experimental Methodologies

Protocol: [³H]MK-801 Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to the NMDA receptor ion channel pore.[5][9][10]

-

Membrane Preparation:

-

Whole brains (excluding cerebellum) from Wistar rats are homogenized in ice-cold Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous glutamate and glycine (B1666218).

-

The final membrane preparation is resuspended in buffer and protein concentration is determined.

-

-

Binding Reaction:

-

Aliquots of the membrane preparation (approx. 0.2 mg protein) are incubated in a final volume of 100-200 µL.

-

The reaction mixture contains a fixed concentration of radioligand, [³H]MK-801 (e.g., 5 nM).

-

To facilitate channel opening and ligand binding, saturating concentrations of glutamate (e.g., 10 µM) and glycine (e.g., 10 µM) are included.

-

For competition assays, varying concentrations of the test compound (Lanicemine) are added.

-

Non-specific binding is determined in a parallel set of tubes containing a high concentration of an unlabeled channel blocker (e.g., 10 µM MK-801 or phencyclidine).

-

-

Incubation: The mixture is incubated for an extended period (e.g., 120-180 minutes) at room temperature (25°C) to reach equilibrium.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity trapped on the filters is counted using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. For competition assays, IC₅₀ values are determined using non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.

Protocol: Whole-Cell Voltage-Clamp Electrophysiology

This technique measures the effect of a compound on NMDA receptor-mediated currents in individual neurons.[11][12]

-

Cell Preparation: Neuronal cultures (e.g., primary hippocampal neurons) or acute brain slices are prepared and placed in a recording chamber on an inverted microscope. The chamber is continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Recording Pipette: A glass micropipette (resistance 3-7 MΩ) is filled with an intracellular solution (e.g., K-Gluconate based) and mounted on a micromanipulator.

-

Establishing Whole-Cell Configuration:

-

The pipette is guided to a neuron, and gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

The amplifier is set to voltage-clamp mode, holding the neuron at a negative potential (e.g., -70 mV) to maintain Mg²⁺ block of the NMDA receptor.

-

A brief pulse of strong suction is applied to rupture the membrane patch, establishing electrical and molecular access to the cell's interior (whole-cell mode).

-

-

Recording NMDA Currents:

-

To isolate NMDA currents, AMPA and GABA receptor blockers (e.g., CNQX and picrotoxin) are added to the aCSF. The aCSF is also Mg²⁺-free or contains a low concentration of Mg²⁺.

-

The cell is depolarized (e.g., to +40 mV) to relieve any remaining Mg²⁺ block.

-

NMDA receptors are activated by puffing a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) onto the cell, and the resulting inward or outward current is recorded.

-

-

Drug Application:

-

After establishing a stable baseline NMDA current, the perfusion is switched to aCSF containing the test compound (Lanicemine) at various concentrations.

-

The effect of the compound on the amplitude of the NMDA-evoked current is measured.

-

-

Data Analysis: The percentage of inhibition of the NMDA current is calculated for each concentration of Lanicemine, and a concentration-response curve is generated to determine the IC₅₀.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Neurophysiological and clinical effects of the NMDA receptor antagonist lanicemine (BHV-5500) in PTSD: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Proof-of-Mechanism Study to Test Effects of the NMDA Receptor Antagonist Lanicemine on Behavioral Sensitization in Individuals With Symptoms of PTSD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. Neurophysiological and Clinical Effects of the NMDA Receptor Antagonist Lanicemine (BHV-5500) in PTSD: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Proof-of-Mechanism Study to Test Effects of the NMDA Receptor Antagonist Lanicemine on Behavioral Sensitization in Individuals With Symptoms of PTSD [frontiersin.org]

- 8. transpharmation.com [transpharmation.com]

- 9. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

Methodological & Application

Application Notes and Protocols for In Vivo Rodent Studies with Lanicemine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanicemine (B1674462) dihydrochloride (B599025) (formerly AZD6765) is a weak-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant.[1][2] Unlike ketamine, another NMDA receptor antagonist, lanicemine exhibits a pharmacological profile with a lower propensity for psychotomimetic side effects.[1][3] This document provides detailed protocols and application notes for the use of lanicemine dihydrochloride in in vivo rodent studies, aimed at researchers in neuroscience, pharmacology, and drug development.

Physicochemical and Pharmacological Properties

Lanicemine acts as a channel blocker of the NMDA receptor.[4] Its "low-trapping" characteristic means it has a faster off-rate from the receptor channel compared to other antagonists like ketamine.[5] This property is thought to contribute to its improved side-effect profile.

Quantitative Data: In Vitro Pharmacology

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 0.56-2.1 µM | NMDA Receptor | [4] |

| IC50 | 4-7 µM | CHO Cells | [4] |

| IC50 | 6.4 µM | Xenopus Oocytes | [4] |

| Trapping | 54% | NMDA Channel | [6] |

Experimental Protocols

I. Rodent Pharmacokinetic (PK) Study

This protocol outlines a typical pharmacokinetic study in rats to determine the absorption, distribution, metabolism, and excretion (ADME) profile of lanicemine.

A. Materials

-

This compound

-

Vehicle (e.g., sterile 0.9% saline)

-

Male Sprague-Dawley rats (250-300g)

-

Administration supplies (syringes, needles for intravenous or intraperitoneal injection)

-

Blood collection supplies (e.g., EDTA-coated tubes, syringes)

-

Centrifuge

-

Freezer (-80°C)

-

LC-MS/MS system for bioanalysis

B. Experimental Procedure

-

Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment, with ad libitum access to food and water and a 12-hour light/dark cycle.

-

Dose Formulation: Prepare a clear and sterile dosing solution of this compound in the chosen vehicle.

-

Administration:

-

Intravenous (IV): Administer lanicemine via the tail vein. A typical dose for pharmacokinetic studies can range from 1 to 5 mg/kg.

-

Intraperitoneal (IP): Inject the solution into the lower abdominal quadrant.

-

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until bioanalysis.

-

Bioanalysis: Quantify the concentration of lanicemine in plasma samples using a validated LC-MS/MS method.

II. Rodent Behavioral Studies (Forced Swim Test)

The Forced Swim Test (FST) is a common behavioral assay to assess antidepressant-like activity in rodents.

A. Materials

-

This compound

-

Vehicle (e.g., sterile 0.9% saline)

-

Male C57BL/6 mice (8-10 weeks old)

-

Forced swim apparatus (a cylinder filled with water)

-

Video recording equipment and analysis software

B. Experimental Procedure

-

Animal Acclimation: Acclimate mice to the housing facility for at least one week.

-

Dose Formulation: Prepare a sterile solution of this compound in saline.

-

Administration: Administer lanicemine (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 60 minutes before the test.

-

Forced Swim Test:

-

Fill the cylinder with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Gently place the mouse in the water for a 6-minute session.

-

Record the entire session.

-

-

Data Analysis: Score the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.

III. Electroencephalography (EEG) Studies in Rats

EEG studies can be used to measure the target engagement and pharmacodynamic effects of lanicemine on brain activity.

A. Materials

-

This compound

-

Vehicle (e.g., sterile 0.9% saline)

-

Male Sprague-Dawley rats with surgically implanted EEG electrodes

-

EEG recording system and analysis software

B. Experimental Procedure

-

Animal Preparation: Surgically implant skull screw electrodes for continuous EEG recording. Allow for a recovery period of at least one week.

-

Baseline Recording: Record baseline EEG activity for a set period (e.g., 30-60 minutes) before drug administration.

-

Administration: Administer lanicemine (doses ranging from 3 to 30 mg/kg, i.p.) or vehicle.[7]

-

Post-Dose Recording: Record EEG activity continuously for several hours post-administration.

-

Data Analysis: Analyze the EEG data for changes in power in different frequency bands, particularly the gamma band, which is known to be modulated by NMDA receptor antagonists.[3]

Data Presentation

Quantitative Data: In Vivo Rodent Studies

| Study Type | Animal Model | Dose and Route | Key Findings | Reference |

| Behavioral | Mice | 10 mg/kg, i.p. | Potentiated antidepressant-like effects when combined with hyperforin. | [8] |

| Behavioral | Rats | 3, 10, 30 mg/kg, i.p. | Attenuated negative bias in a judgment bias task. | [9] |

| EEG | Rats | 3, 10, 30 mg/kg, i.p. | Dose-dependent increases in spontaneous gamma-band EEG. | [3] |